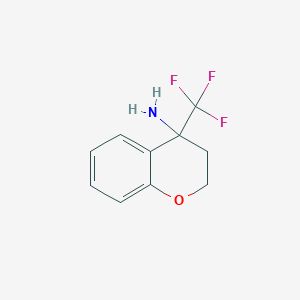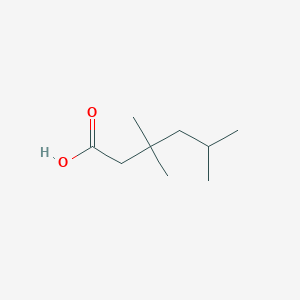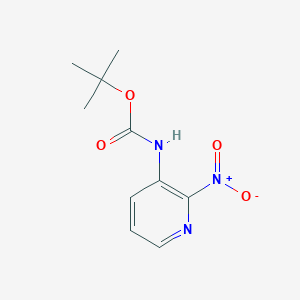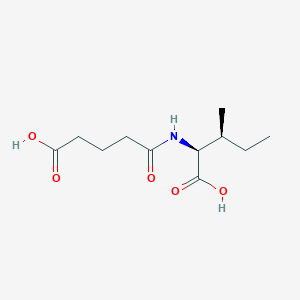
4-(Trifluoromethyl)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)chroman-4-amine typically involves the cyclization of phenols with appropriate reagents. One common method includes the reaction of substituted phenols with trifluoromethylated reagents under controlled conditions. For instance, the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate and trifluoroacetic acid under heat can yield chroman derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of green solvents and catalysts to ensure environmentally friendly production. The use of non-chlorinated organic solvents and controlled reaction temperatures are crucial to achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert chromanones back to chroman derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the trifluoromethyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and various alkyl halides are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chromanone: A precursor in the synthesis of various chroman derivatives.
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the chroman structure.
Coumarin Derivatives: Known for their biological activities but differ in structure and properties.
Uniqueness: 4-(Trifluoromethyl)chroman-4-amine is unique due to its combination of the chroman structure and the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it a valuable compound for diverse scientific research applications .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4H,5-6,14H2 |
InChI-Schlüssel |
FHCGDLYJLFWABY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)


![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)



![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)


